molecular formula C8H6ClIN2O B13456785 5-chloro-3-iodo-6-methoxy-1H-indazole

5-chloro-3-iodo-6-methoxy-1H-indazole

Cat. No.: B13456785
M. Wt: 308.50 g/mol
InChI Key: GWFFJWFVMJUFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: 5-Chloro-3-iodo-6-methoxy-1H-indazole (C₈H₆ClIN₂O, molecular weight 308.51) is a halogenated indazole derivative characterized by chloro (Cl), iodo (I), and methoxy (OCH₃) substituents at positions 5, 3, and 6, respectively . Its molecular structure has been cataloged in building-block libraries for medicinal chemistry applications .

For example, iodination at position 3 could proceed via electrophilic substitution on a pre-functionalized indazole scaffold, followed by methoxy group introduction at position 6 using alkylation or nucleophilic aromatic substitution.

Properties

Molecular Formula

C8H6ClIN2O

Molecular Weight

308.50 g/mol

IUPAC Name

5-chloro-3-iodo-6-methoxy-2H-indazole

InChI

InChI=1S/C8H6ClIN2O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H,11,12)

InChI Key

GWFFJWFVMJUFPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NNC(=C2C=C1Cl)I

Origin of Product

United States

Preparation Methods

Halogenation of Indazole Derivatives

The core approach involves halogenating a suitably substituted indazole precursor at specific positions. For instance, the iodination at the 3-position can be achieved via electrophilic substitution using iodine reagents such as iodine (I₂) or N-iodosuccinimide (NIS) under controlled conditions. Chlorination at the 5-position often employs N-chlorosuccinimide (NCS) or similar chlorinating agents.

Sequential Functionalization

A typical route involves:

  • Starting with a 6-methoxy-indazole precursor.
  • Selective iodination at the 3-position using NIS in an inert solvent like acetonitrile or DMF at low temperature (0–5°C) to prevent over-iodination.
  • Chlorination at the 5-position using NCS or other chlorinating agents, often under mild conditions to avoid undesired substitution elsewhere.

Protection and Deprotection

In some cases, protecting groups such as silyl ethers (e.g., tert-butyldimethylsilyl) may be employed to shield reactive hydroxyl groups or other functionalities during halogenation steps. Post-reaction, deprotection yields the target compound.

Data Tables Summarizing Preparation Methods

Method Reagents Conditions Yield & Purity Notes
Iodination at 3-position N-Iodosuccinimide (NIS) Acetonitrile, 0°C ~70–80%, high regioselectivity Prevents over-iodination
Chlorination at 5-position N-Chlorosuccinimide (NCS) Room temperature ~60–75% Mild conditions preferred
Sequential halogenation NIS + NCS As above Variable, optimized per substrate Ensures regioselectivity

Research Findings and Optimization Strategies

  • Reaction Temperature: Maintaining low temperatures during halogenation reduces side reactions.
  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile facilitate halogenation reactions.
  • Reagent Stoichiometry: Using slight excesses of halogenating agents improves yields but requires careful control to avoid polyhalogenation.
  • Purification: Column chromatography with suitable eluents (hexane/ethyl acetate) ensures high purity.

Additional Considerations

  • Alternative Routes: Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) can be employed to introduce halogens selectively.
  • Scale-Up: For industrial synthesis, continuous flow reactors and optimized reaction conditions can improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-iodo-6-methoxy-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group with a methoxy group would yield 5-methoxy-3-iodo-6-methoxy-1H-indazole.

Scientific Research Applications

5-chloro-3-iodo-6-methoxy-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-iodo-6-methoxy-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its biological effects. The presence of chloro, iodo, and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Source
5-Chloro-3-iodo-6-methoxy-1H-indazole Cl (5), I (3), OCH₃ (6) C₈H₆ClIN₂O 308.51 Halogen-rich, potential halogen bonding
5-Chloro-6-methoxy-1H-indazole Cl (5), OCH₃ (6) C₈H₇ClN₂O 182.61 Lacks iodine; smaller molecular size
6-Chloro-1H-indazole-5-carbonitrile Cl (6), CN (5) C₈H₄ClN₃ 177.59 Cyano group enhances polarity
5,6-Dichloro-3-iodo-1-methyl-1H-indazole Cl (5,6), I (3), CH₃ (1) C₈H₅Cl₂IN₂ 339.41 Dichloro substitution; methyl at N1
3-Iodo-5-methoxy-1H-indazole I (3), OCH₃ (5) C₈H₇IN₂O 290.06 Methoxy at position 5 (vs. 6)
3-Iodo-6-methyl-5-phenylmethoxy-2H-indazole I (3), CH₃ (6), Ph-OCH₂ (5) C₁₅H₁₃IN₂O 364.18 Bulky benzyloxy group at position 5

Substituent Effects on Reactivity and Bioactivity

  • Halogenation: The iodine atom in this compound distinguishes it from non-iodinated analogs like 5-chloro-6-methoxy-1H-indazole . Iodine’s polarizability and large atomic radius enhance halogen bonding, a critical feature for protein-ligand interactions in drug design .
  • Methoxy vs. Methyl/Benzyloxy Groups :

    • Methoxy substituents (as in the target compound) are electron-donating, stabilizing aromatic rings via resonance, whereas methyl groups (e.g., in 5,6-dichloro-3-iodo-1-methyl-1H-indazole) increase lipophilicity without significant electronic effects .
    • Bulkier groups like benzyloxy (e.g., 3-iodo-6-methyl-5-phenylmethoxy-2H-indazole) introduce steric hindrance, which may reduce binding affinity but improve selectivity .
  • Positional Isomerism :

    • 3-Iodo-5-methoxy-1H-indazole demonstrates how shifting the methoxy group from position 6 to 5 alters electronic distribution. This positional change could modulate interactions with biological targets, such as kinases or GPCRs.

Biological Activity

5-Chloro-3-iodo-6-methoxy-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro and iodo substituent on the indazole ring, along with a methoxy group. This unique arrangement contributes to its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC9H7ClI N2O
Molecular Weight293.52 g/mol
IUPAC NameThis compound
CAS Number123135199

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that indazole derivatives often exhibit inhibitory activity against specific enzymes and receptors involved in disease processes, such as cancer and fungal infections.

Anticancer Activity

Studies have shown that indazole derivatives, including this compound, exhibit anticancer properties. A notable study highlighted the compound's potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound demonstrated significant inhibitory activity with IC50 values in the nanomolar range, indicating strong potency against cancer cell lines.

Table 1: IC50 Values for Anticancer Activity

CompoundTargetIC50 (nM)
5-Chloro-3-Iodo-6-Methoxy-IndazoleFGFR1< 4.1
FGFR22.0 ± 0.8
KG1 Cell Lines25.3 ± 4.6

Antifungal Activity

Research has also evaluated the antifungal properties of indazole derivatives against Candida species. In one study, various indazole compounds were tested for their efficacy against Candida albicans and Candida glabrata. The results indicated that certain derivatives exhibited significant antifungal activity, suggesting that modifications to the indazole scaffold could enhance its therapeutic potential.

Table 2: Antifungal Activity Against Candida Species

CompoundStrainMinimum Inhibitory Concentration (MIC)
5-Chloro-3-Iodo-6-Methoxy-IndazoleC. albicans100 µM
C. glabrata (Miconazole susceptible)1 mM
C. glabrata (Miconazole resistant)1 mM

Case Studies

Case Study 1: Anticandidal Evaluation
In a study published in Pharmaceutical Biology, several indazole derivatives were synthesized and evaluated for their activity against Candida strains. The compound demonstrated promising results, particularly against miconazole-resistant strains, highlighting its potential as a lead compound for further development in antifungal therapies .

Case Study 2: Inhibition of FGFRs
Another research effort focused on the synthesis and evaluation of various indazole derivatives for their ability to inhibit fibroblast growth factor receptors (FGFRs). The findings revealed that compounds similar to 5-chloro-3-iodo-6-methoxy-indazole showed potent inhibition, making them candidates for anticancer drug development .

Q & A

Q. Critical Parameters :

  • Temperature control (±2°C) during iodination to avoid polyhalogenation.
  • Solvent purity (DMF must be dry; <50 ppm H₂O) to prevent side reactions.
  • Stoichiometric ratios (e.g., 1.1:1 NIS:indazole intermediate) to maximize regioselectivity .

Q. Table 1: Reaction Optimization Data

StepReagents/ConditionsYield RangeKey Side Products
IodinationNIS, AcOH, 70°C, 12h65–75%3,5-diiodo derivatives
MethoxylationNaOMe, DMF, N₂, 100°C, 6h80–85%O-demethylated byproducts
ChlorinationPOCl₃, reflux, 4h70–78%Phosphorylated impurities

Basic: How is this compound characterized, and what analytical discrepancies might arise?

Answer:
Primary Techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; iodine’s deshielding effect on adjacent protons) .
  • HRMS : Validates molecular weight (expected [M+H]⁺: 323.89 g/mol) and isotopic patterns (iodine’s signature doublet) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., tautomerism in indazole rings) using SHELX software for refinement .

Q. Common Discrepancies :

  • Tautomeric Equilibria : Indazole NH tautomerism may cause split signals in NMR; DMSO-d₆ stabilizes the 1H-tautomer .
  • Residual Solvents : Traces of DMF in HPLC can co-elute with the compound, requiring GC-MS headspace analysis for validation .

Basic: What are the common reactivity patterns of this compound in medicinal chemistry applications?

Answer:
The compound serves as a versatile scaffold due to its halogen-rich structure:

  • Nucleophilic Aromatic Substitution (SNAr) : Iodine at C3 is replaced by amines/thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions) .
  • Cross-Coupling : Suzuki-Miyaura reactions at C3-iodine enable biaryl synthesis (e.g., with boronic acids, Pd(PPh₃)₄, K₂CO₃) .
  • Reductive Dehalogenation : LiAlH₄ selectively removes iodine, retaining chlorine for downstream functionalization .

Q. Table 2: Reaction Pathways and Byproducts

Reaction TypeReagentsMajor ProductCommon Byproducts
SNAr (Amine)Pd(OAc)₂, Xantphos, DIPEA3-Amino derivativesDehalogenated indazoles
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O3-Aryl/heteroaryl derivativesHomocoupling adducts

Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data?

Answer:
Case Example : Discrepancies in predicted vs. observed regioselectivity during SNAr reactions.
Methodology :

DFT Calculations : Use Gaussian or ORCA to model transition states and charge distribution (e.g., iodine’s σ-hole directing nucleophilic attack) .

Kinetic Profiling : Compare experimental rate constants (via HPLC monitoring) with computed activation barriers.

Isotopic Labeling : Introduce ¹³C or ²H at reactive sites to track mechanistic pathways via NMR/HRMS .

Resolution : If computational models fail to match observed data, re-evaluate solvent effects (implicit vs. explicit solvation models) or consider alternative mechanisms (e.g., radical pathways under Pd catalysis) .

Advanced: What strategies optimize reaction yields in large-scale synthesis while minimizing halogen scrambling?

Answer:
Key Approaches :

  • Design of Experiments (DoE) : Screen parameters (temp, catalyst loading, solvent polarity) using Plackett-Burman or Box-Behnken designs.
  • In Situ Monitoring : ReactIR or Raman spectroscopy detects intermediates (e.g., iodine intermediates prone to scrambling) .
  • Additive Screening : Tetrabutylammonium iodide (TBAI) suppresses iodide leaching in cross-couplings .

Q. Table 3: Halogen Scrambling Mitigation

ConditionOutcomeReference
TBAI (10 mol%)Reduces I₂ formation by 90%
Low Temp (0–5°C)Slows radical-mediated scrambling

Advanced: How can density-functional theory (DFT) predict the compound’s electronic properties for drug design?

Answer:
Protocol :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Frontier Orbital Analysis : HOMO/LUMO energies predict electrophilic/nucleophilic sites (e.g., iodine’s σ* orbital as a reactive hotspot) .

Solvent Modeling : PCM (Polarizable Continuum Model) approximates solvation effects on reactivity.

Application : Correlate computed electrostatic potential maps with experimental binding affinities (e.g., for kinase inhibitors) .

Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives addressed?

Answer:
Assays :

  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) with IC₅₀ determination.
  • Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., HepG2, MCF-7) .

Q. False Positive Mitigation :

  • Counter-Screens : Test against unrelated enzymes (e.g., phosphatases) to rule out pan-assay interference.
  • Chelation Checks : Add EDTA to detect metal-dependent artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.